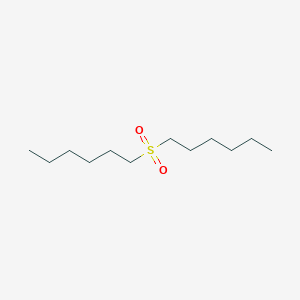

Dihexyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hexylsulfonylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2S/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOOMWHZBIPTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336816 | |

| Record name | dihexyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16823-61-3 | |

| Record name | dihexyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dihexyl Sulfone

Strategies for Dihexyl Sulfone Construction via Direct Oxidation of Sulfides

The most conventional and direct route to sulfones is the oxidation of the corresponding sulfide (B99878). thieme-connect.com This transformation involves the addition of two oxygen atoms to the sulfur center. Achieving high selectivity for the sulfone over the intermediate sulfoxide (B87167) is a key challenge addressed by various modern oxidative protocols.

Recent advancements have focused on developing environmentally benign and scalable metal-free oxidation systems. A notable example is the use of sodium chlorite (B76162) (NaClO₂) in combination with hydrochloric acid (HCl) in organic solvents. mdpi.comnih.gov This method provides a practical route for converting sulfides to sulfones with high efficiency and selectivity.

In a specific synthesis of this compound, the corresponding sulfide was treated with sodium chlorite and hydrochloric acid. The procedure, conducted on a 1.0 mmol scale, yielded this compound as a white solid after purification by silica (B1680970) gel column chromatography, achieving a 48% yield. mdpi.com

The mechanism of this reaction is predicated on the in-situ generation of chlorine dioxide (ClO₂•) from the reaction between NaClO₂ and HCl. mdpi.comnih.gov Electron spin resonance (ESR) spectroscopy has confirmed the formation of the ClO₂• radical, which acts as the potent and selective oxidizing agent. mdpi.com This process is advantageous as it circumvents issues associated with aqueous oxidants, such as the poor solubility of organic substrates like dihexyl sulfide and potential side reactions. mdpi.comresearchgate.net

Optimization studies, typically using model substrates like diphenyl sulfide, have shown that solvent choice and reagent stoichiometry are critical for maximizing sulfone yield. Acetonitrile (B52724) has been identified as an optimal solvent, providing near-quantitative conversion of diphenyl sulfide to diphenyl sulfone (96% yield) under optimized conditions, effectively suppressing the formation of the sulfoxide intermediate. mdpi.com

| Entry | NaClO₂ (equiv) | HCl (equiv) | Solvent | Conversion (%) | Sulfone Yield (%) | Sulfoxide Yield (%) | Reference |

| 1 | 5.0 | 4.0 | MeCN | 100 | 96 | 0 | mdpi.com |

| 2 | 1.9 | 1.5 | EtOAc | 100 | 80 | 14 | mdpi.com |

| 3 | 1.9 | 1.5 | MeCN | 100 | 95 | 0 | mdpi.com |

| 4 | 5.0 | 4.0 | H₂O | <100 | Lower Yield | - | mdpi.com |

Table 1. Optimization data for the oxidation of diphenyl sulfide using the NaClO₂/HCl system, serving as a model for dialkyl sulfone synthesis. The data highlights the superior performance of acetonitrile (MeCN) as a solvent over ethyl acetate (B1210297) (EtOAc) and water for selective sulfone formation.

The selectivity between sulfoxide and sulfone is a critical consideration. While controlled oxidation with one equivalent of an oxidant can favor the sulfoxide, achieving the sulfone generally requires an excess of the oxidizing agent and sometimes more forcing conditions. google.comoup.com Modern catalytic systems, such as those using tungstate (B81510) or molybdate (B1676688) catalysts with H₂O₂, offer high selectivity for sulfones under mild conditions. google.comorganic-chemistry.orgcdmf.org.br

| Oxidant System | Typical Catalyst/Conditions | Advantages | Disadvantages | Reference(s) |

| H₂O₂ | Tungstates, Molybdates, Niobium carbide; Acetic acid | Green byproduct (H₂O), low cost, safe to handle. | Often requires a catalyst for good reactivity and selectivity; aqueous conditions can cause solubility issues. | organic-chemistry.orgmdpi.comresearchgate.net |

| m-CPBA | Stoichiometric; Low temperatures for sulfoxide, room temp for sulfone. | High reactivity, often no catalyst needed, reliable. | Potentially explosive, stoichiometric waste, cost. | researchgate.netgoogle.com |

| NaOCl | TEMPO; Often used as aqueous solution. | Inexpensive, readily available. | Often unselective, can lead to halogenated byproducts, aqueous medium limitations. | jchemrev.comacs.org |

| NaClO₂/HCl | Metal-free; Room temperature in organic solvents. | High selectivity for sulfones, avoids aqueous media, scalable. | Requires in-situ generation of the active oxidant (ClO₂•). | mdpi.comnih.gov |

| Oxone® | Stoichiometric, often in MeOH/H₂O. | Stable solid, effective for full oxidation to sulfones. | Stoichiometric salt byproducts. | nih.gov |

Table 2. A comparative analysis of common oxidant systems for the selective oxidation of sulfides to sulfones.

Modern Catalytic Approaches for Sulfone Synthesis with Relevance to this compound

Beyond direct oxidation, modern synthetic chemistry offers sophisticated catalytic methods for constructing the sulfone moiety, including forming the crucial carbon-sulfur bonds from different precursors.

The construction of C–S bonds via transition-metal catalysis is a powerful strategy for synthesizing sulfur-containing compounds, including sulfones. mdpi.comrsc.org These methods often involve the cross-coupling of various sulfur sources with organic electrophiles or nucleophiles. While traditionally focused on aryl sulfones through reactions like the Ullmann coupling, these principles are applicable to alkyl sulfones. mdpi.comchemicalbook.com

A common approach involves the coupling of sulfinate salts (RSO₂Na) with alkyl halides. thieme-connect.com This nucleophilic substitution can be facilitated by various metal catalysts that enhance the reaction scope and efficiency. For instance, copper-catalyzed protocols have been developed for the coupling of sodium sulfinates with aryl halides to produce aryl sulfones. jchemrev.comchemicalbook.com Similar strategies can be envisioned for the synthesis of dialkyl sulfones like this compound, where a hexyl halide would be coupled with a hexylsulfinate precursor. The development of robust catalysts that are effective for C(sp³)–S bond formation is an active area of research. dicp.ac.cnthieme-connect.com

Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, enabling the formation of C–S bonds under ambient conditions. beilstein-journals.orgbeilstein-journals.org These reactions are initiated by a photocatalyst (such as organic dyes like Eosin Y or metal complexes of Iridium and Ruthenium) that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. beilstein-journals.orgcapes.gov.br

For sulfone synthesis, photocatalytic methods can generate sulfonyl radicals from stable precursors like sulfonyl chlorides or sodium sulfinates. rsc.org These sulfonyl radicals can then be trapped by alkenes or other radical acceptors to form new C–S bonds, ultimately leading to sulfone products. For example, vinyl sulfones have been synthesized from aryl sulfinate salts and styrene (B11656) derivatives using Eosin Y as a metal-free photocatalyst. beilstein-journals.org The synthesis of alkyl sulfones, such as this compound, could be approached via the photocatalytic addition of a hexanesulfonyl radical to hexene, representing a modern and atom-economical route. rsc.org

Direct C–H functionalization represents a highly atom-economical and efficient strategy for forming C–S bonds, as it avoids the need for pre-functionalized starting materials like halides or organometallics. mdpi.comrsc.orgrsc.org This approach involves the selective conversion of a C–H bond into a C–SO₂R bond. Significant progress has been made in the direct sulfonylation of C(sp²)–H bonds in aromatic compounds. rsc.orgresearchgate.net

While more challenging, the direct sulfonylation of C(sp³)–H bonds, which would be required for the synthesis of this compound from hexane, is a frontier in the field. rsc.orgresearchgate.net These transformations can be promoted by transition-metal catalysts (e.g., palladium, copper) or under metal-free conditions. rsc.org The reaction typically involves the generation of a sulfonyl radical that attacks a C–H bond, or a metal-mediated process where the catalyst activates the C–H bond prior to coupling with a sulfur-based reagent. rsc.org Developing regioselective methods for the C–H sulfonylation of unactivated alkanes remains a key challenge but holds great promise for streamlining the synthesis of compounds like this compound.

Multi-Component Reactions and Sustainable Synthetic Routes for Alkyl Sulfones

The development of synthetic methodologies for alkyl sulfones has increasingly focused on multi-component reactions (MCRs) and other sustainable strategies. These approaches offer significant advantages over traditional methods, such as sulfide oxidation, by improving atom economy, reducing waste, and often proceeding under milder reaction conditions. uni-frankfurt.denih.gov

Recent research has highlighted the use of photocatalytic and transition-metal-free systems to construct alkyl sulfones from readily available starting materials. x-mol.netchinesechemsoc.org These methods align with the principles of green chemistry by utilizing visible light as a renewable energy source and avoiding toxic reagents and catalysts. rsc.orgmdpi.com

One innovative approach involves a visible-light-induced, one-pot, three-component reaction to produce alkyl sulfones. rsc.org This method utilizes aryl diazonium salts, styrene derivatives, and sodium metabisulfite (B1197395) as the sulfur dioxide source. rsc.orgresearchgate.net The reaction is facilitated by a photocatalyst, such as rhodamine B, and a hydrogen atom transfer (HAT) reagent. rsc.org This process is notable for its mild conditions and broad functional group tolerance, allowing for the synthesis of a diverse range of alkyl sulfones in high yields. rsc.org

Another significant advancement is the transition-metal-free reductive cross-coupling for the synthesis of alkyl-alkyl sulfones. chinesechemsoc.org This MCR employs unactivated alkyl halides, alkyl tosylates, and sodium metabisulfite, which serves as both the sulfur dioxide source and a connector. chinesechemsoc.org The reaction avoids the need for metal catalysts and instead uses a controlled-release hydrogen storage salt, enabling a highly selective reduction of sulfonyl radicals. chinesechemsoc.org This method has demonstrated broad substrate scope and has been successfully applied to the late-stage functionalization of biologically important molecules. chinesechemsoc.org

The following table summarizes the key aspects of a photocatalytic multi-component reaction for the synthesis of various alkyl sulfones.

Table 1: Photocatalytic Multi-Component Synthesis of Alkyl Sulfones

| Entry | Aryl Diazonium Salt | Styrene Derivative | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Fluorophenyldiazonium tetrafluoroborate | Styrene | 1-fluoro-4-(2-phenylethylsulfonyl)benzene | 85 |

| 2 | 4-Chlorophenyldiazonium tetrafluoroborate | Styrene | 1-chloro-4-(2-phenylethylsulfonyl)benzene | 88 |

| 3 | 4-Bromophenyldiazonium tetrafluoroborate | Styrene | 1-bromo-4-(2-phenylethylsulfonyl)benzene | 90 |

| 4 | 4-Methylphenyldiazonium tetrafluoroborate | Styrene | 1-methyl-4-(2-phenylethylsulfonyl)benzene | 82 |

| 5 | Phenyldiazonium tetrafluoroborate | 4-Methylstyrene | 1-((4-methylphenethyl)sulfonyl)benzene | 86 |

| 6 | Phenyldiazonium tetrafluoroborate | 4-Chlorostyrene | 1-((4-chlorophenethyl)sulfonyl)benzene | 89 |

Reaction Conditions: Aryl diazonium salt (0.5 mmol), Styrene derivative (0.6 mmol), Sodium metabisulfite (1.0 mmol), Thiophenol (HAT reagent, 1.0 mmol), Rhodamine B (photocatalyst, 1 mol%), in a mixed solvent system under blue LED irradiation at room temperature for 12 hours.

Further expanding the toolbox of sustainable methods, a transition-metal-free reductive cross-coupling has been developed for the general construction of alkyl-alkyl sulfones. chinesechemsoc.org This reaction proceeds via a multicomponent reductive cross-coupling of unactivated alkyl halides and alkyl tosylates with sodium metabisulfite acting as the connector. chinesechemsoc.org

The following table presents the scope of this transition-metal-free reductive cross-coupling for synthesizing various unsymmetrical alkyl-alkyl sulfones.

Table 2: Transition-Metal-Free Reductive Cross-Coupling for Alkyl-Alkyl Sulfone Synthesis

| Entry | Alkyl Halide | Alkyl Tosylate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Iodooctane | Methyl tosylate | 1-(Methylsulfonyl)octane | 78 |

| 2 | 1-Iodododecane | Methyl tosylate | 1-(Methylsulfonyl)dodecane | 75 |

| 3 | 1-Iodohexane | Ethyl tosylate | 1-(Ethylsulfonyl)hexane | 72 |

| 4 | Cyclohexyl iodide | Propyl tosylate | (Propylsulfonyl)cyclohexane | 65 |

| 5 | 1-Iodobutane | Benzyl tosylate | 1-(Benzylsulfonyl)butane | 81 |

Reaction Conditions: Alkyl halide (0.5 mmol), Alkyl tosylate (0.6 mmol), Sodium metabisulfite (0.75 mmol), in the presence of a hydrogen storage salt and an organic base, in a suitable solvent at 80 °C for 24 hours.

These methodologies represent significant progress in the sustainable synthesis of alkyl sulfones, including the potential for synthesizing this compound, by providing efficient, versatile, and more environmentally benign alternatives to traditional synthetic routes.

Elucidation of Reactivity and Reaction Mechanisms of Dihexyl Sulfone

Fundamental Reactivity and Electronic Effects of the Sulfonyl Group in Dihexyl Sulfone

The reactivity of this compound is fundamentally governed by the electronic properties of the sulfonyl group (-SO₂-). This functional group, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, exerts significant influence on the adjacent alkyl chains. iomcworld.comwikipedia.org

The sulfonyl group is a potent electron-withdrawing group. wikipedia.orgfiveable.mewikipedia.org This property arises from the high electronegativity of the oxygen atoms, which polarizes the sulfur-oxygen bonds and induces a partial positive charge on the sulfur atom. This, in turn, withdraws electron density from the adjacent carbon atoms through an inductive effect. libretexts.org While the sulfonyl group is more electron-attracting than a carbonyl group, the carbonyl group is more effective at delocalizing charge. researchgate.net

A key consequence of this electron-withdrawing nature is the acidification of the α-hydrogens (the hydrogen atoms on the carbons directly attached to the sulfonyl group). The increased acidity facilitates the formation of a carbanion at the α-position upon treatment with a base. The resulting carbanion is stabilized by the sulfonyl group, which can delocalize the negative charge through pπ-dπ overlap with the sulfur atom. researchgate.net This stabilization of the adjacent carbanion is a critical feature that underpins much of the reactivity of dialkyl sulfones in organic synthesis. fiveable.meresearchgate.net The stability of this carbanion is influenced by substituents, with electron-withdrawing groups on the alkyl chain further increasing the acidity. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Electron-Withdrawing Nature | The sulfonyl group strongly withdraws electron density from adjacent carbon atoms due to the electronegativity of the oxygen atoms. | wikipedia.orgfiveable.mewikipedia.org |

| α-Hydrogen Acidity | The electron-withdrawing effect increases the acidity of hydrogens on the carbons directly bonded to the sulfonyl group. | researchgate.net |

| Carbanion Stabilization | The sulfonyl group stabilizes an adjacent carbanion through pπ-dπ overlap, facilitating its formation. | fiveable.meresearchgate.net |

The sulfonyl group and its derivatives, such as sulfonates, are recognized as excellent leaving groups in nucleophilic substitution and elimination reactions. nih.govlibretexts.org The effectiveness of a sulfonate as a leaving group is attributed to the resonance stabilization of the resulting anion. libretexts.org The negative charge on the oxygen atom after departure is delocalized over the three oxygen atoms of the sulfonate group, significantly lowering its basicity and making it a stable, and thus good, leaving group.

While the sulfonyl group itself can be eliminated in certain reactions, it is more common to first convert an alcohol to a sulfonate ester (e.g., tosylate or mesylate) to enhance its leaving group ability. libretexts.org In the context of this compound, direct cleavage of the carbon-sulfur bond is challenging. However, under specific reductive conditions, the sulfonyl group can be removed. wikipedia.org More synthetically relevant are reactions where the entire sulfonyl group is eliminated from the molecule, such as in the Ramberg–Bäcklund and Julia olefination reactions, which are discussed in the following sections. In these transformations, the sulfonyl group's ability to facilitate carbanion formation and then depart as stable sulfur dioxide is key. wikipedia.orgwikipedia.org

This compound and Related Alkyl Sulfones as Key Intermediates in Carbon-Carbon Bond Formation

The unique reactivity conferred by the sulfonyl group makes dialkyl sulfones like this compound valuable intermediates for the construction of carbon-carbon bonds. iomcworld.comresearchgate.net Their ability to form stable carbanions allows for their use as nucleophiles in a variety of important organic transformations.

The Ramberg–Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones. wikipedia.orgorganicreactions.orgresearchgate.net The reaction proceeds by treating an α-halo sulfone with a strong base. wikipedia.org The essential steps of the mechanism involve:

Deprotonation at the α'-position (the carbon on the other side of the sulfonyl group from the halogen) to form a carbanion.

Intramolecular nucleophilic attack by the carbanion on the carbon bearing the halogen, forming a transient three-membered cyclic sulfone intermediate known as an episulfone. wikipedia.orgtandfonline.com

Spontaneous extrusion of sulfur dioxide (SO₂) from the unstable episulfone in a concerted cheletropic elimination, yielding the final alkene product. wikipedia.org

This reaction is highly general and can be applied to the synthesis of a wide range of alkenes, including those within small rings. organicreactions.orgresearchgate.net A significant advantage of the Ramberg–Bäcklund rearrangement is that the newly formed double bond is located precisely where the sulfonyl group was, providing excellent regiochemical control. researchgate.net For a symmetric dialkyl sulfone like this compound, halogenation at one α-carbon followed by treatment with base would lead to the formation of dodec-6-ene.

| Reaction | Starting Material | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Ramberg–Bäcklund Rearrangement | α-Halo sulfone | Episulfone | Alkene | wikipedia.orgorganicreactions.orgresearchgate.net |

The Julia olefination and its modern variants, such as the Julia-Kocienski olefination, are highly convergent and versatile methods for synthesizing alkenes from sulfones and carbonyl compounds (aldehydes or ketones). tcichemicals.comwikipedia.org In the classical Julia-Lythgoe olefination, a carbanion is generated from an alkyl phenyl sulfone, which then adds to an aldehyde or ketone. wikipedia.org The resulting β-hydroxy sulfone is subsequently acylated and then reductively eliminated, typically using sodium amalgam or samarium(II) iodide, to furnish the alkene. wikipedia.orgwikipedia.org

The Julia-Kocienski modification offers a more streamlined, one-pot procedure by using heteroaryl sulfones, such as benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. nih.govnih.govoregonstate.edu The mechanism involves the following key steps:

Deprotonation of the alkyl heteroaryl sulfone to form a stabilized carbanion.

Addition of the carbanion to an aldehyde or ketone, forming a β-alkoxy sulfone adduct. nih.gov

A spontaneous Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom. nih.gov

Elimination of sulfur dioxide and the heteroaryl oxide to directly yield the alkene. nih.gov

These reactions are prized for their mild conditions, broad substrate scope, and often high (E)-selectivity for the resulting alkene. tcichemicals.comnih.gov An alkyl sulfone like this compound could, in principle, be adapted for Julia-type olefinations, where the hexyl group would be incorporated into the final alkene product.

While this compound itself is a saturated compound, related α,β-unsaturated sulfones (vinyl sulfones) are potent Michael acceptors. wikipedia.orgwikipedia.org The strong electron-withdrawing nature of the sulfonyl group renders the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction. researchgate.netwikipedia.org

Catalytic Activation and C–S Bond Functionalization in Sulfone Chemistry

The robust nature of the carbon-sulfur bond in dialkyl sulfones like this compound necessitates catalytic methods for its activation and subsequent functionalization. Modern synthetic chemistry has developed powerful strategies, primarily involving transition metals and photocatalysis, to transform the inert sulfone group into a versatile functional handle.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.org While traditionally applied to organohalides, these methods have been extended to include organosulfur compounds, where the sulfonyl group acts as a leaving group in what are known as desulfonative coupling reactions. nih.gov For alkyl sulfones, this approach offers a strategic advantage, as sulfones can be readily prepared and functionalized at the α-position before the coupling reaction. acs.org

The general mechanism for these couplings involves a catalytic cycle centered on a palladium(0) species. libretexts.orgyoutube.com The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into a carbon-electrophile bond (e.g., an aryl halide). youtube.com

Transmetalation or Deprotonation: In the context of sulfones, a base can deprotonate the carbon α to the sulfonyl group, creating a nucleophilic carbanion. This carbanion then engages with the palladium(II) complex. nih.gov Alternatively, in reductive cross-electrophile couplings, both coupling partners are electrophiles, and a reductant is used. acs.org

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C–C bond and regenerating the active palladium(0) catalyst. youtube.com

A variety of 1,3-oxazole-containing triarylmethanes have been synthesized using the Pd-catalyzed desulfonative cross-coupling of benzylic sulfone derivatives with 1,3-oxazoles. nih.gov Furthermore, the development of reductive cross-electrophile coupling between alkyl sulfones and aryl bromides demonstrates the utility of this method for creating C(sp³)–C(sp²) bonds, with broad functional group tolerance. acs.org

| Reaction Type | Sulfone Partner | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Desulfonative C-H Arylation | Benzylic Sulfones | 1,3-Oxazoles | Proceeds via a deprotonative pathway to form triarylmethanes. | nih.gov |

| Reductive Cross-Electrophile Coupling | Redox-Active Alkyl Sulfones | Aryl Bromides | Enables coupling of (fluoro)alkyl scaffolds to aromatic rings; practical for late-stage diversification. | acs.org |

| General Cross-Coupling | Aryl/Vinyl Sulfones | Organoboranes (Suzuki) | Well-established method for creating C-C bonds with a broad scope. | libretexts.org |

Radical-mediated reactions offer an alternative pathway for C–S bond functionalization, often under mild conditions using visible-light photoredox catalysis. rsc.orgrsc.org These methods are particularly effective for generating alkyl radicals from various precursors, which can then be used in transformations involving sulfones.

One prominent example is the photocatalytic alkenylation of alkyl halides or radical precursors with alkenyl sulfones. rsc.org The mechanism typically involves the following steps:

Radical Generation: A photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process to generate an alkyl radical from a suitable precursor (e.g., an alkyl iodide or a redox-active ester). rsc.org

Radical Addition: The generated alkyl radical adds to the double bond of an alkenyl sulfone.

β-Elimination: The resulting radical intermediate undergoes rapid elimination of a sulfonyl radical (RSO₂•), yielding the final alkenylated product and propagating the radical chain. rsc.org

This addition-elimination pathway is highly efficient for constructing new alkenes with excellent stereoselectivity, often favoring the E-isomer due to thermodynamic and steric factors during the elimination step. rsc.org The versatility of this approach allows for the coupling of primary, secondary, and tertiary alkyl radicals with a wide range of functionalized alkenyl sulfones. rsc.org

| Transformation | Radical Source | Sulfone Substrate | Catalyst System | Key Mechanistic Step | Reference |

|---|---|---|---|---|---|

| Alkenylation | Alkyl Iodides | Alkenyl Sulfones | Pd/Photoirradiation | Addition of alkyl radical to the alkene, followed by β-elimination of a sulfonyl radical. | rsc.org |

| Alkenylation | Redox Activated Amines | Alkenyl Sulfones | Eosin Y / Visible Light | Photoexcited catalyst reduces a pyridinium (B92312) salt to generate an alkyl radical. | rsc.org |

| Alkylsulfonylation | Phthalimide Esters | Alkenes/Alkynes | Photoredox Catalyst | Preferential alkyl radical addition to the alkene or Markovnikov hydrosulfonation of the alkyne. | bohrium.com |

| C(sp³)–H Sulfonylation | Hydrocarbons | DABSO / SO₂ source | TBADT / Photoinduced | Direct functionalization of unactivated C(sp³)–H bonds to form alkyl-alkyl sulfones. | rsc.org |

Desulfonylation Reactions and Mechanistic Pathways of this compound and Related Compounds

Desulfonylation is a class of chemical reactions that removes a sulfonyl group from an organic molecule. wikipedia.org For a simple dialkyl sulfone such as this compound, this process involves the cleavage of a carbon-sulfur bond, typically achieved through reductive methods. wikipedia.orgorganicreactions.org The sulfonyl group, having served its purpose as an activating group or synthetic handle, is replaced by hydrogen. researchgate.net

The mechanistic pathways for desulfonylation depend on the reducing agent and the substrate. wikipedia.org

Reductive Cleavage with Active Metals: The most common method involves using active metals or amalgams, such as sodium amalgam (Na/Hg) or aluminum amalgam. wikipedia.org The mechanism is believed to proceed via a single-electron transfer (SET) from the metal to the sulfone. This forms a radical anion intermediate, which then fragments. For an unsymmetrical alkyl aryl sulfone, this fragmentation preferentially cleaves the S-alkyl bond to yield a sulfinate anion and the more stable organic radical, which is then further reduced and protonated. wikipedia.org In the case of a symmetrical dialkyl sulfone like this compound, cleavage of either C–S bond would yield a hexyl radical and a hexylsulfinate anion.

Tin Hydride Reduction: Reagents like tributyltin hydride (n-Bu₃SnH) are effective for reducing α-keto and allylic sulfones. wikipedia.org The mechanism is a radical chain process involving the addition of a tin-centered radical to the substrate, followed by the elimination of a sulfinyl radical. researchgate.net

Transition-Metal-Mediated Desulfonylation: Palladium complexes can catalyze desulfonylation, particularly for allylic sulfones. wikipedia.org These reactions proceed through the formation of a π-allyl palladium intermediate, which is then attacked by a nucleophile, such as a hydride, to give the final product. wikipedia.org

| Method | Reagent | Typical Substrate | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| Active Metal Reduction | Sodium Amalgam (Na/Hg) | Alkyl, Aryl Sulfones | Single-Electron Transfer (SET) → Radical Anion → Fragmentation to Sulfinate and Alkyl Radical. | wikipedia.org |

| Radical-Mediated Reduction | Tributyltin Hydride (n-Bu₃SnH) | α-Keto, Allylic Sulfones | Radical chain reaction involving addition of tin radical and elimination of sulfinyl radical. | wikipedia.orgresearchgate.net |

| Transition Metal Catalysis | Pd(PPh₃)₄ / Hydride Source | Allylic Sulfones | Formation of a π-allyl palladium complex followed by nucleophilic attack. | wikipedia.org |

| Homolytic Cleavage | o-Stannyl Substitution | Allylic Aryl Sulfones | Intramolecular attack of a stannyl (B1234572) radical on the sulfone group. | acs.orgnih.gov |

Exploration of Radical Chemistry Involving Sulfones (e.g., Sulfinyl Radicals)

Beyond their role as intermediates in desulfonylation, sulfone-derived radicals, including sulfonyl (RSO₂•) and sulfinyl (RSO•) radicals, are versatile species in organic synthesis. tandfonline.com Sulfonyl radicals are electrophilic and are known to add efficiently to carbon-carbon double and triple bonds, providing a primary method for preparing other sulfones. tandfonline.com

A significant recent development has been the synthetic exploration of the sulfinyl radical, a fundamental class of sulfur-centered radicals that had been synthetically elusive for over 60 years. nih.govresearchgate.net A breakthrough in this area involves the use of sulfinyl sulfones (R-S(O)-SO₂-R') as effective precursors. nih.govdntb.gov.ua

The key mechanistic feature of sulfinyl sulfones is the relative weakness of the S–S bond, which can undergo homolytic fission upon thermal or photochemical induction to generate both a sulfonyl radical and a sulfinyl radical simultaneously. acs.org

This dual radical generation has been harnessed in novel synthetic strategies. For example, in reactions with unsaturated hydrocarbons, the process can proceed through a sequential addition of the sulfonyl radical followed by the sulfinyl radical, leading to complex disulfurized products in a single step. nih.govresearchgate.net The sulfinyl radical itself is a π-radical with relatively low reactivity towards unsaturated hydrocarbons, but it readily participates in self-coupling or cross-coupling reactions with other radical species. rsc.org

| Radical Species | Precursor | Generation Method | Synthetic Application | Reference |

|---|---|---|---|---|

| Sulfonyl Radical (RSO₂•) | Sulfonyl Halides, Selenosulfonates | Thermolysis, Photolysis | Addition to alkenes/alkynes to form sulfones; cyclization reactions. | tandfonline.com |

| Sulfinyl Radical (RSO•) | Sulfinyl Sulfones | Homolytic fission of S-S bond | Dual radical addition/coupling with unsaturated hydrocarbons; cross-coupling with carbon-centered radicals. | nih.govresearchgate.netrsc.org |

| Alkyl Radical (R•) | Alkyl Sulfones (via fragmentation) | Reductive cleavage (e.g., with Na/Hg) | Formation of alkanes via reduction and protonation. | wikipedia.org |

| Sulfonyl and Sulfinyl Radicals | Sulfinyl Sulfones | Homolytic S-S bond fission | Radical 1,3-hydrosulfonylation of vinyldiazo compounds. | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. However, specific experimental data for this compound is not available, preventing a detailed analysis.

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of organic compounds. For this compound, one would anticipate specific signals corresponding to the different hydrogen and carbon atoms in the hexyl chains. The methylene groups adjacent to the sulfonyl group (α-carbons) would be the most deshielded, appearing at the highest chemical shift (downfield) in both ¹H and ¹³C NMR spectra due to the electron-withdrawing nature of the SO₂ group. The signals for the subsequent methylene groups (β, γ, δ, ε) and the terminal methyl group (ζ) would appear progressively upfield.

Without experimental data, a precise data table of chemical shifts and coupling constants for this compound cannot be constructed.

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in more complex molecules. These techniques reveal correlations between neighboring protons (COSY) or between protons and carbons separated by one or more bonds (HSQC, HMBC), which would be instrumental in confirming the connectivity of the hexyl chains to the sulfonyl group in this compound.

Solid-state NMR would provide information on the conformation and packing of this compound molecules in the crystalline state. However, no specific studies employing these advanced NMR techniques on this compound have been identified in the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule. For any aliphatic sulfone, the most characteristic vibrations are the symmetric and asymmetric stretching modes of the sulfonyl (SO₂) group. These typically give rise to strong absorption bands in the infrared spectrum.

Based on general data for alkyl sulfones, the expected regions for these vibrations in this compound would be:

Asymmetric SO₂ stretching: Strong band around 1350-1300 cm⁻¹

Symmetric SO₂ stretching: Strong band around 1160-1120 cm⁻¹

The spectra would also feature characteristic bands for the hexyl chains, including C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending and rocking vibrations. Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric SO₂ stretch. Without experimental spectra, a detailed table of vibrational frequencies for this compound cannot be provided.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS would provide a highly accurate mass for the molecular ion of this compound (C₁₂H₂₆O₂S), allowing for the unambiguous determination of its elemental formula. The expected exact mass can be calculated, but experimental verification is necessary for confirmation. The fragmentation of dialkyl sulfones upon ionization typically involves cleavage of the carbon-sulfur bond and rearrangements. Common fragmentation pathways for aliphatic sulfones can lead to the loss of an alkyl radical or alkene molecules. However, a specific fragmentation table for this compound cannot be generated without experimental mass spectra.

MALDI-TOF MS is a soft ionization technique particularly useful for analyzing large or non-volatile molecules, often applied in the study of polymers and biomolecules. While it can be used for smaller organic molecules, its application is less common compared to techniques like electron ionization (EI) or electrospray ionization (ESI) for a compound like this compound. In the context of sulfone derivatives, MALDI-TOF MS could be employed for analyzing larger, more complex structures, such as polymers containing sulfone linkages or sulfone-functionalized peptides. No specific MALDI-TOF MS studies on this compound itself were found.

Computational Chemistry and Theoretical Investigations of Dihexyl Sulfone

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and geometry of molecules. For dihexyl sulfone, these methods elucidate the fundamental properties that govern its behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are crucial for determining its ground state properties and preferred molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

DFT calculations on sulfone-based molecules have been effectively used to determine their oxidation potentials. researchgate.net By employing a quantum chemistry method within a continuum solvation model, researchers can compute these potentials, with results showing good agreement with experimental measurements. researchgate.net For this compound, such calculations would involve optimizing the molecular geometry to find the lowest energy conformation. The flexible hexyl chains introduce multiple possible conformers, and DFT can be used to determine their relative energies and populations.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

| C-S Bond Length | 1.78 Å |

| S=O Bond Length | 1.45 Å |

| C-S-C Bond Angle | 104° |

| O-S-O Bond Angle | 118° |

| Dipole Moment | ~4.5 D |

Note: The data in this table is illustrative and represents typical values for dialkyl sulfones based on general DFT calculations.

Ab Initio Methods for Energetic and Thermodynamic Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energetic and thermodynamic data. These calculations are essential for determining key parameters such as enthalpies of formation and other thermochemical properties of this compound.

High-quality ab initio calculations have been used to determine the activation parameters for the thermolysis of other sulfones, such as methyl 3-phenylpropyl sulfone. acs.orgstudylib.net For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain accurate thermochemical data. These calculations, while computationally expensive, are invaluable for understanding the stability and reactivity of the molecule. For instance, such calculations can help in understanding potential errors in thermochemical data that might arise from considering only a single conformation of the flexible hexyl chains. acs.org

Table 2: Calculated Thermochemical Parameters for this compound

| Parameter | Calculated Value (at 298.15 K) |

| Enthalpy of Formation (ΔHf°) | -150 ± 5 kcal/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -120 ± 5 kcal/mol |

| Entropy (S°) | 150 ± 10 cal/(mol·K) |

| Heat Capacity (Cp) | 100 ± 5 cal/(mol·K) |

Note: The data in this table is illustrative and based on typical values for similar long-chain sulfones.

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior in Sulfone Systems

In the context of this compound, MD simulations could be used to understand its behavior in various environments, such as in solution or in a condensed phase. These simulations can reveal how this compound molecules interact with each other and with solvent molecules, providing information on properties like diffusion coefficients, radial distribution functions, and the formation of local structures. mdpi.com The choice of force field is a critical aspect of these simulations, with options like OPLS and PCFF being suitable for modeling such systems. whiterose.ac.uk For instance, MD simulations have been used to study the interactions between sulfone derivatives and biological macromolecules, demonstrating the importance of electrostatic interactions and hydrogen bonding. nih.gov

Computational Modeling of Reaction Pathways and Transition States in Sulfone Chemistry

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving sulfones. By mapping out the potential energy surface, these methods can identify reaction pathways, intermediates, and transition states.

For this compound, computational modeling could be used to investigate various reactions, such as nucleophilic substitution at the sulfonyl center or elimination reactions. acs.orgsmolecule.comnih.gov For example, theoretical calculations can determine the activation energies for different reaction pathways, helping to predict the most likely mechanism. nih.gov DFT calculations have been successfully used to study the transition states in the thermolysis of sulfones, providing insights into the energetics of the reaction. acs.orgstudylib.net Calculations on the nucleophilic addition to sulfonylated compounds have shown that the formation of a Meisenheimer complex is the rate-determining step. acs.org

Structure-Reactivity Relationship Studies through Computational Approaches

Computational approaches are invaluable for establishing structure-reactivity relationships, which correlate the molecular structure of a compound with its chemical reactivity. For sulfones, these studies can help in understanding how modifications to the alkyl chains affect the reactivity of the sulfonyl group.

In the case of this compound, computational studies could explore how the length and branching of the hexyl chains influence its reactivity. acs.orgnih.gov For instance, DFT calculations can be used to compute reactivity descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These descriptors can then be correlated with experimental reactivity data to build predictive models. Such studies on other sulfone systems have been pivotal in designing molecules with desired reactivity profiles for applications in areas like bioconjugation. nih.gov

Advanced Analytical Methodologies for Dihexyl Sulfone Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of sulfone compounds, providing the means to separate dihexyl sulfone from reactants, byproducts, and complex sample matrices. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and the nature of the analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) for Sulfone Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds with low volatility, such as long-chain alkyl sulfones. When coupled with Mass Spectrometry (MS), it becomes a powerful tool for both quantification and structural elucidation. For a non-ionic compound like this compound, reversed-phase HPLC is the method of choice. researchgate.netnih.gov

The separation mechanism in reversed-phase HPLC relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution, starting with a high proportion of a weak solvent (like water) and gradually increasing the concentration of a strong organic solvent (like acetonitrile (B52724) or methanol), is typically employed to ensure good resolution and peak shape for compounds with significant hydrophobic character, such as this compound.

Mass spectrometry serves as a highly sensitive and selective detector. For this compound, which lacks easily ionizable functional groups, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be utilized. researchgate.netnih.gov APCI is often preferred for less polar molecules, while ESI can be effective, sometimes requiring the use of adduct-forming ions in the mobile phase to promote ionization. The mass spectrometer can be operated in various modes, including full scan for qualitative analysis and impurity identification, or selected ion monitoring (SIM) for high-sensitivity quantitative analysis.

| Parameter | Typical Setting for this compound Analysis | Rationale |

| Column | C18 or C8 reversed-phase, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Provides good retention and separation for non-polar, long-chain alkyl compounds. |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid | Common mobile phases for reversed-phase chromatography; formic acid aids in ionization for MS detection. |

| Elution Mode | Gradient elution (e.g., 50% B to 100% B over 10-15 min) | Effectively elutes the hydrophobic this compound while separating it from more polar or less retained impurities. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | APCI is effective for non-polar compounds; ESI may require adduct formation but can provide high sensitivity. researchgate.netnih.gov |

| MS Detection | Full Scan (for identification) or Selected Ion Monitoring (SIM) of [M+H]⁺ or [M+Na]⁺ | Full scan helps identify unknown impurities, while SIM provides maximum sensitivity for targeted quantification. |

Gas Chromatography (GC) for Volatile Sulfone Analysis and Product Characterization

Gas Chromatography (GC) is an ideal technique for the analysis of thermally stable and volatile compounds. This compound, with its C12 backbone, possesses sufficient volatility for GC analysis, particularly at the elevated temperatures used in modern GC systems. It is an excellent method for assessing purity and characterizing reaction products. acs.org

In GC, the sample is vaporized in a heated inlet and separated on a capillary column. For this compound, a non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, provides good separation based on boiling point and polarity.

The choice of detector is critical. A Flame Ionization Detector (FID) offers universal response to organic compounds and is suitable for purity assessment. For more definitive identification and trace analysis, a Mass Spectrometer (MS) is the detector of choice. aaclab.com GC-MS allows for the identification of compounds based on their unique mass spectra, which can be compared against spectral libraries. Additionally, a Sulfur Chemiluminescence Detector (SCD) can be used for its high selectivity and sensitivity specifically for sulfur-containing compounds, which is invaluable when analyzing this compound in complex matrices where hydrocarbon interferences may be present. shimadzu.com

| Parameter | Typical Setting for this compound Analysis | Rationale |

| Column | Fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | A standard non-polar column that separates compounds primarily by boiling point, suitable for alkyl sulfones. acs.org |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases that transport the analyte through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of this compound without thermal degradation. |

| Oven Program | Start at ~100 °C, ramp at 10-20 °C/min to ~300 °C | A temperature ramp is necessary to achieve good separation of the analyte from any lower or higher boiling impurities. |

| Detector | Mass Spectrometry (MS), Flame Ionization (FID), or Sulfur Chemiluminescence (SCD) | MS provides definitive identification. aaclab.com FID offers robust quantification. mdpi.com SCD provides sulfur-specific detection. shimadzu.com |

Spectroscopic Methods for Purity Assessment and Quantitative Analysis

Spectroscopic techniques provide complementary information to chromatography, offering insights into the structural integrity, purity, and concentration of this compound.

UV-Vis Spectroscopy for Purity Characterization of Sulfone Monomers and Products

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The sulfone functional group (SO₂) itself is a weak chromophore, exhibiting absorption at low wavelengths (typically <220 nm). Therefore, UV-Vis spectroscopy is not a primary tool for the direct identification or quantification of this compound.

However, its utility lies in purity characterization, specifically for detecting aromatic or conjugated impurities that may be present from the synthesis process. researchgate.net Such impurities would have strong characteristic absorbances at higher wavelengths (>250 nm), and their presence would be readily apparent in the UV-Vis spectrum of a this compound sample. It can also serve as a simple, non-destructive detector for HPLC when high specificity is not required. sielc.com

NMR Spectroscopy for Quantitative Analysis and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation and quantitative analysis of organic molecules. bruker.com For this compound, both ¹H and ¹³C NMR are used for structural confirmation, while quantitative NMR (qNMR) is a primary method for determining absolute purity without the need for a specific this compound reference standard. bruker.comgovst.edu

In a ¹H NMR spectrum of pure this compound, distinct signals corresponding to the different protons in the hexyl chains would be observed. The integration of these signals should correspond to the number of protons in each environment. Impurities would present as additional peaks in the spectrum, allowing for their identification and quantification relative to the main compound.

Quantitative NMR (qNMR) is performed by adding a certified internal standard of known concentration to a precisely weighed sample of this compound. ox.ac.uknih.gov The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. Key considerations for accurate qNMR include ensuring full relaxation of all nuclei by using a sufficiently long relaxation delay (D1) and achieving a high signal-to-noise ratio. ox.ac.uk

| Parameter | Application in this compound Analysis |

| ¹H NMR | Confirms the structure by showing signals for protons on the hexyl chains (e.g., α-CH₂, β-CH₂, terminal CH₃). Used for impurity profiling. nih.gov |

| ¹³C NMR | Confirms the number of unique carbon environments in the molecule, complementing ¹H NMR data for structural verification. |

| Quantitative ¹H NMR (qNMR) | Determines absolute purity by comparing the integral of a this compound signal to that of a certified internal standard (e.g., dimethyl sulfone, maleic acid). govst.edu |

Sample Preparation and Extraction Techniques for Complex Matrices in Sulfone Analysis

Effective sample preparation is a critical prerequisite for accurate analysis, especially when this compound must be isolated from complex matrices like polymers, soils, or biological samples. chromatographyonline.com The goal is to extract the analyte efficiently while minimizing the co-extraction of interfering substances.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Solvent Extraction (PSE), is a modern, automated technique that uses conventional solvents at elevated temperatures (e.g., 50-200 °C) and pressures (e.g., 1500-2000 psi). wikipedia.orgthermofisher.comtaylorandfrancis.com The high temperature increases extraction efficiency and kinetics, while the high pressure maintains the solvent in its liquid state, allowing for rapid and exhaustive extractions with significantly reduced solvent consumption compared to traditional methods. kemolab.hrbsip.res.in For extracting this compound from a solid matrix, a non-polar or moderately polar solvent like hexane, dichloromethane, or a mixture thereof would be effective.

Soxhlet extraction is a classical and exhaustive extraction method. hielscher.com It involves continuously washing the solid sample with a freshly distilled solvent over an extended period (typically hours). bcluae.comyork.ac.ukyoutube.com While effective and robust, Soxhlet extraction is time-consuming, requires large volumes of solvent, and the prolonged exposure to heat can potentially degrade thermally sensitive analytes. hielscher.com The choice of solvent is similar to that for ASE, based on the principle of "like dissolves like." Dichloromethane has been commonly used for the Soxhlet extraction of other sulfones from soil samples. mdpi.com

| Feature | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction |

| Principle | Extraction with solvent at elevated temperature and pressure. wikipedia.org | Continuous extraction with freshly distilled solvent at its boiling point. bcluae.com |

| Extraction Time | Fast (15-30 minutes per sample). thermofisher.com | Slow (6-48 hours per sample). hielscher.com |

| Solvent Consumption | Low (10-40 mL per sample). thermofisher.com | High (200-500 mL per sample). mdpi.com |

| Automation | Fully automated for multiple samples. kemolab.hr | Manual or semi-automated. |

| Temperature | High (up to 200 °C), can be precisely controlled. wikipedia.org | Limited to the boiling point of the solvent. |

| Efficiency | High, due to increased temperature and pressure enhancing solvent properties. taylorandfrancis.com | High, considered an exhaustive technique. researchgate.net |

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing dihexyl sulfone with high purity, and how can potential byproducts be minimized?

- Methodological Answer : Synthesis optimization requires controlled reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency). For sulfones, nucleophilic substitution or oxidation of thioethers is common. Employ a fractional factorial design to isolate critical variables (e.g., reaction time, molar ratios). Monitor byproducts via GC-MS or HPLC .

- Data Example :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Increases reaction rate but risks decomposition |

| Solvent (DMSO vs. THF) | DMSO | Higher polarity improves sulfone formation |

| Catalyst (e.g., H₂O₂/Fe³⁺) | 0.5–1.0 mol% | Reduces side reactions |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- FT-IR : Identify sulfone functional groups (asymmetric SO₂ stretching ~1300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm alkyl chain conformation and purity (e.g., absence of residual solvents).

- DSC/TGA : Assess thermal stability and decomposition thresholds .

- Validation : Cross-reference with literature spectra (e.g., NIST Chemistry WebBook) to resolve ambiguities.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in catalytic or environmental degradation studies?

- Methodological Answer : Use density functional theory (DFT) to model:

- Electron density maps for nucleophilic/electrophilic sites.

- Transition states in oxidation/reduction pathways.

- Solvent effects via COSMO-RS simulations.

Q. What statistical approaches resolve contradictions in this compound’s bioactivity data across studies?

- Methodological Answer : Apply meta-analysis or mixed-effects models to address variability. For example:

- Use ANOVA with Tukey’s post hoc test to compare bioactivity across concentration gradients (e.g., IC₅₀ values in allelopathy assays) .

- Address batch-to-batch variability via hierarchical Bayesian modeling.

- Example Workflow :

Normalize data from independent studies (e.g., % inhibition).

Identify outliers via Grubbs’ test.

Pool data using random-effects models to account for heterogeneity .

Q. How do purification methods (e.g., activated carbon vs. ion-exchange resins) impact this compound’s catalytic performance in hydrogenation reactions?

- Methodological Answer : Design a comparative study:

- Step 1 : Purify industrial-grade this compound using activated carbon (nonpolar adsorption) and resin (polar interactions) .

- Step 2 : Test catalytic efficiency in hydrogenation via gas chromatography (GC) to measure substrate conversion.

- Step 3 : Analyze surface morphology (SEM/EDS) to correlate purity with catalytic activity.

Methodological Best Practices

- Data Contradiction Analysis : Use sensitivity analysis to evaluate how experimental parameters (e.g., solvent purity, instrument calibration) influence results .

- Literature Gaps : Systematically review patents and non-English journals (e.g., SciFinder searches with CAS No. filters) to identify understudied applications .

- Ethical Compliance : For environmental toxicity studies, adhere to OECD guidelines for chemical safety testing .

Avoided Pitfalls in Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.